Masoprocol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanisms of Action

Masoprocol's effects are mediated through several interconnected biological pathways. The table below summarizes its key molecular targets and consequences.

| Target/Pathway | Biological Effect | Experimental/Therapeutic Context |

|---|---|---|

| 5-Lipoxygenase Inhibition [1] | Potent inhibitor of arachidonic acid metabolism, reducing leukotriene production [1]. | Primary mechanism for its anti-inflammatory and antiproliferative effects; relevance to actinic keratoses treatment is investigated [1]. |

| TGF-β/Smad Signaling [2] | Inhibits Smad2/3 phosphorylation, preventing nuclear translocation and TGF-β target gene expression [2]. | In vitro studies in osteoblastic cell lines; potential application in fibrotic diseases and cancers driven by TGF-β [2]. |

| Antioxidant Activity [1] [2] | Serves as a direct antioxidant, scavenging free radicals [1]. | Underpins many of its observed effects, including the inhibition of TGF-β signaling and investigation in age-related oxidative stress [2] [3]. |

| Metabolic Regulation [4] | Lowers plasma glucose and triglyceride concentrations [4]. | In vivo studies in diabetic (db/db and ob/ob) mouse models; potential as an antihyperglycemic agent [4]. |

The following diagram illustrates the core signaling pathway through which this compound inhibits TGF-β activity, based on findings from experimental research [2].

This compound inhibits Smad phosphorylation and nuclear translocation.

Experimental and Clinical Research Applications

Research into this compound has revealed several potential therapeutic applications beyond its original use.

Anticancer and Antiproliferative Research

This compound was initially developed as a topical treatment for actinic keratoses due to its antiproliferative effects on keratinocytes in tissue culture [1]. Although it was withdrawn from the U.S. market in 1996, it remains an investigational compound in oncology, with clinical trials having explored its use in conditions like prostate cancer, glioma, and various leukemias [1]. Its mechanism in this context is linked to lipoxygenase inhibition and disruption of growth factor signaling [1] [2].

Metabolic Disease Studies

As an antihyperglycemic agent isolated from the creosote bush, this compound significantly lowers plasma glucose and triglyceride concentrations in mouse models of non-insulin-dependent diabetes (NIDDM) [4]. The exact mechanism for this effect is distinct from its lipoxygenase inhibition and was not fully elucidated in the available studies, representing an area for further investigation [4].

Lifespan Extension Research

The National Institute on Aging Interventions Testing Program found that dietary administration of NDGA significantly increased the lifespan of male mice [3]. The effect was sex-specific, with no significant lifespan increase observed in female mice, potentially due to gender differences in drug disposition or metabolism [3]. The antioxidant properties of this compound are thought to contribute to this observed effect on aging [3].

Detailed Experimental Protocols

To support reproducible research, here are the methodologies from key studies on this compound.

Protocol: Assessing Effect on TGF-β/Smad Signaling [2]

This in vitro protocol evaluates the inhibition of a key signaling pathway.

| Protocol Step | Specific Details |

|---|---|

| Cell Line | Osteoblastic cell line. |

| Treatment | Cells treated with nordihydroguaiaretic acid (NDGA). |

| TGF-β Activity Measurement | Evaluation of various TGF-β activities in the presence of NDGA. |

| Smad Translocation Analysis | Examination of Smad2 translocation to the nucleus via specific staining or fractionation methods. |

| Smad Phosphorylation Detection | Assessment of Smad2 phosphorylation levels, e.g., by western blot. |

Protocol: Evaluating Antihyperglycemic Effect [4]

This in vivo protocol tests the glucose-lowering potential of this compound.

| Protocol Step | Specific Details |

|---|---|

| Animal Model | Male C57BL/ks-db/db mice (db/db) or C57BL/6J-ob/ob mice (ob/ob), 8-9 weeks old. |

| Housing | 4 mice/cage, 22°C, 50% relative humidity, Purina rodent chow and water ad libitum. |

| Compound Administration | This compound suspended in 0.25% aqueous methylcellulose; 0.5 mg/kg/day administered by gavage. |

| Control Group | Vehicle (0.25% methylcellulose) administered by gavage. |

| Blood Collection | From the tail vein. |

| Key Measurements | Plasma glucose concentration, plasma insulin concentration, food intake, body weight. |

Protocol: Lifespan Study in Genetically Heterogeneous Mice [3]

This large-scale study assessed the effect of NDGA on longevity.

| Protocol Step | Specific Details |

|---|---|

| Mouse Model | Genetically heterogeneous UM-HET3 mice (progeny of CB6F1 females × C3D2F1 males). |

| Study Design | Multi-site, randomized, controlled; three test sites (The Jackson Lab, University of Michigan, University of Texas). |

| Group Assignment | At 42 days, cages randomly assigned to control or NDGA group. |

| Diet & Dosing | Control diet until 4 months; NDGA group received diet supplemented with NDGA starting at 9 months of age. |

| Primary Outcome | Lifespan analysis; statistical power to detect a 10% difference in mean lifespan. |

Summary of Key Quantitative Data

The following table consolidates critical quantitative information from the search results for easy reference.

| Parameter | Value / Result | Context / Model |

|---|---|---|

| Chemical Formula [1] | C₁₈H₂₂O₄ | Molecular structure. |

| Molecular Weight [1] | 302.3649 g/mol | - |

| Lipoxygenase Inhibition [1] | Potent inhibitor | 5-lipoxygenase enzyme. |

| Topical Absorption [1] | <1%-2% | Absorbed through skin over 4 days. |

| Plasma Glucose Reduction [4] | 8.5 mmol/L difference | db/db mice after 12 days treatment (0.5 mg/kg/day). |

| Lifespan Effect [3] | Significant increase (p=0.0006) | Male mice; no significant effect in female mice. |

The diagram below provides a consolidated overview of this compound's multimodal mechanism of action, connecting its molecular interactions to observed biological and therapeutic effects.

Summary of this compound's multimodal biological effects.

This compound is a compound with a complex mechanism of action. While its lipoxygenase inhibitory and antioxidant activities are well-documented, more research is needed to fully elucidate its antihyperglycemic effects and the sex-specific disparity observed in lifespan studies [1] [3] [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Nordihydroguaiaretic Acid, an Antioxidant, Inhibits ... [pubmed.ncbi.nlm.nih.gov]

- 3. Nordihydroguaiaretic acid and aspirin increase lifespan of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (nordihydroguaiaretic acid): a new ... [sciencedirect.com]

Nordihydroguaiaretic Acid (NDGA) as a Multifunctional Antioxidant: Mechanisms, Therapeutic Applications, and Technical Protocols

Introduction to Nordihydroguaiaretic Acid (NDGA)

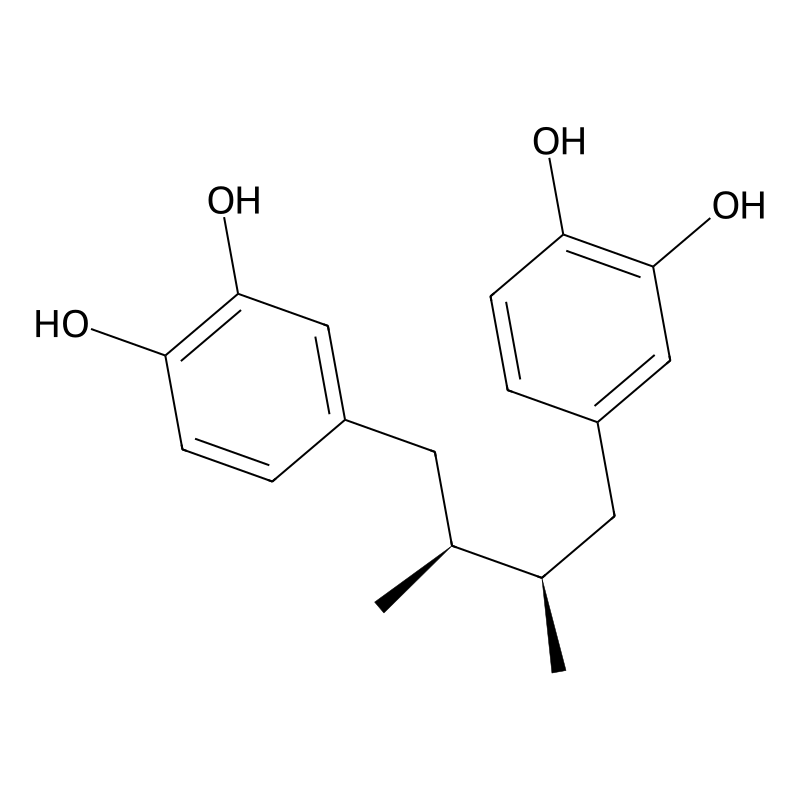

Nordihydroguaiaretic acid (NDGA) is a natural lignan compound first isolated from the leaves of the creosote bush (Larrea tridentata), a desert shrub native to North American arid regions. This diphenolic compound has attracted significant scientific interest due to its potent antioxidant properties and diverse biological activities. NDGA possesses a distinctive chemical structure characterized by two catechol rings connected by a four-carbon chain, which contributes to its free radical-scavenging capabilities. Traditional extraction methods for NDGA have included maceration, hydro-distillation, and infusion using organic solvents, but these approaches often suffer from limitations in efficiency, sustainability, and potential compound degradation. Recent advances in solid-state fermentation (SSF) using Aspergillus niger GH1 have demonstrated improved extraction yields, achieving up to 7.39 ± 0.52 mg g−1 of NDGA from creosote bush leaves, representing a more sustainable and efficient biotechnological alternative [1].

The historical use of creosote bush in folk medicine for treating various ailments has been validated by modern scientific research, which has uncovered NDGA's multifaceted pharmacological profile. Beyond its well-documented antioxidant activity, NDGA exhibits anti-inflammatory, antimicrobial, antiviral, and antineoplastic properties. These diverse biological activities have positioned NDGA as a promising lead compound for therapeutic development across multiple disease areas, including cancer, metabolic disorders, viral infections, and age-related conditions. The compound's ability to modulate multiple signaling pathways and cellular processes while maintaining a favorable toxicity profile in various experimental models has accelerated preclinical investigation into its mechanisms and potential applications [1] [2].

Antioxidant Mechanisms of Action

Direct Antioxidant Effects

NDGA exerts its primary antioxidant activity through direct free radical scavenging, utilizing its catechol functional groups to donate hydrogen atoms to reactive oxygen species (ROS) and other radical species. This molecular structure enables NDGA to effectively neutralize peroxyl radicals, superoxide anions, and hydroxyl radicals, thereby protecting cellular components from oxidative damage. The compound's efficacy in radical scavenging has been demonstrated in multiple in vitro assays, including DPPH and ABTS radical quenching tests, where SSF-extracted NDGA preparations showed significant antioxidant activity with inhibition percentages of 55.69% and 84.84%, respectively [1]. This direct antioxidant mechanism represents the foundational basis for many of NDGA's observed biological effects, particularly in systems where oxidative stress plays a pathogenic role.

The antioxidant potency of NDGA is further enhanced by its ability to chelulate pro-oxidant metal ions such as iron and copper, which are catalysts in Fenton-type reactions that generate highly reactive hydroxyl radicals. By sequestering these metal ions, NDGA reduces their bioavailability for participation in oxidative reactions, adding a secondary mechanism to its direct free radical scavenging activity. This dual approach to antioxidant defense—combining radical neutralization with metal chelation—makes NDGA particularly effective against diverse oxidative insults in biological systems. Additionally, NDGA's lipophilic nature allows it to incorporate into cellular membranes, where it can protect polyunsaturated fatty acids from lipid peroxidation chain reactions, thereby maintaining membrane integrity and function under oxidative stress conditions [1].

Indirect Antioxidant and Cellular Effects

Beyond its direct redox activity, NDGA influences cellular antioxidant systems through modulation of gene expression and enzymatic activity. Research has demonstrated that NDGA treatment upregulates key antioxidant enzymes, including glutathione peroxidase 4 (GPX4) and peroxiredoxin 3, enhancing the endogenous capacity of cells to manage oxidative stress. In mouse models of metabolic dysfunction, NDGA administration counteracted diet-induced oxidative damage by boosting the expression of these protective enzymes, thereby reducing markers of cellular oxidation [3]. This induction of cellular defense mechanisms represents an important indirect pathway through which NDGA exerts its antioxidant effects, complementing its direct free radical-scavenging activities.

NDGA also demonstrates significant impact on endoplasmic reticulum (ER) stress, which is closely linked to cellular oxidative balance. In studies using the ALIOS (American lifestyle-induced obesity syndrome) mouse model, NDGA supplementation significantly reduced the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. Concurrently, NDGA lowered levels of activated caspase 3, indicating reduced apoptosis signaling under conditions of metabolic stress [3]. By mitigating ER stress, NDGA helps maintain proper protein folding and cellular homeostasis, indirectly reducing the generation of reactive oxygen species associated with protein misfolding and cellular dysfunction. This multi-faceted approach to antioxidant defense—combining direct free radical neutralization with enhancement of cellular stress response pathways—underscores NDGA's potential as a therapeutic agent for oxidative stress-related pathologies.

Table 1: Comparative Antioxidant Efficacy of NDGA in Experimental Models

| Experimental System | Assay Method | Key Findings | Reference |

|---|---|---|---|

| In vitro chemical assays | DPPH radical scavenging | 55.69% inhibition | [1] |

| In vitro chemical assays | ABTS radical scavenging | 84.84% inhibition | [1] |

| ALIOS mouse model | Hepatic antioxidant enzymes | Upregulated GPX4 and peroxiredoxin 3 | [3] |

| ALIOS mouse model | ER stress markers | Reduced CHOP expression and caspase 3 activation | [3] |

Therapeutic Applications and Efficacy

Anti-Cancer Effects

NDGA has demonstrated significant antiproliferative activity against various cancer types through multiple mechanistic pathways. In glioblastoma models, a novel NDGA derivative termed NDGA-P21 exhibited superior efficacy compared to the parent compound in suppressing glioma cell growth. This derivative demonstrated an impressive ability to arrest cell cycle at G0/G1 phase and effectively impaired the stemness of glioma stem-like cells (GSLCs) as measured by colony formation and sphere formation assays. The compound's capacity to target cancer stem cells is particularly significant, as these cells are often responsible for tumor recurrence and therapeutic resistance [4]. Similarly, in pancreatic and cervical cancer models, NDGA potently inhibited anchorage-independent growth in soft agar and delayed tumor progression in athymic mice, with mechanistic studies revealing induction of apoptosis through disruption of the actin cytoskeleton and activation of stress-activated protein kinases JNK and p38 MAPK [5].

Recent research has uncovered a novel mechanism for NDGA's anti-cancer effects in bladder cancer, where it inhibits metastasis through suppression of α1,3-mannosyltransferase (ALG3) expression and subsequent LRFN4 N-glycosylation. This inhibition disrupts the Ras signaling pathway activation, thereby impeding critical processes in cancer progression including epithelial-mesenchymal transition (EMT) and angiogenesis. Virtual screening, molecular docking, and cellular thermal shift assays (CETSA) confirmed NDGA as a potent ALG3 inhibitor, with significant anti-tumor effects demonstrated in both in vitro and in vivo models [6]. Additionally, NDGA has shown efficacy against hematological malignancies, particularly in multiple myeloma models with activated FGFR3 mutations, where it inhibited receptor autophosphorylation and downstream signaling through STAT1, STAT3, and MAPK pathways, ultimately inducing apoptosis in treated cells [7]. These diverse mechanisms highlight NDGA's potential as a multi-targeted anti-cancer agent.

Metabolic Disease Management

In investigations of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), NDGA has exhibited pronounced beneficial effects on key metabolic parameters. When administered to mice fed the ALIOS diet—designed to mimic the typical American fast-food diet—NDGA normalized body and epididymal fat pad weight, reduced liver triglycerides, and improved insulin sensitivity. These metabolic improvements were accompanied by hepatoprotective effects, as evidenced by normalized plasma levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), markers of liver injury [3]. The compound's efficacy in this nutritionally induced model of metabolic dysfunction underscores its potential relevance for human metabolic disease, which is frequently associated with similar dietary patterns.

The mechanisms underlying NDGA's metabolic benefits involve modulation of transcriptional regulators and metabolic enzymes. NDGA treatment induced the expression of peroxisome proliferator-activated receptor α (PPARα), the master regulator of fatty acid oxidation, along with key genes in the fatty acid oxidation pathway including carnitine palmitoyltransferases Cpt1c and Cpt2. Concurrently, NDGA downregulated the expression of lipogenic enzymes such as fatty acid synthase (Fasn) and diacylglycerol acyltransferase (Dgat2) [3]. This dual action—promoting fatty acid catabolism while inhibiting lipid synthesis—facilitates the resolution of hepatic steatosis and associated metabolic disturbances. The combination of antioxidant, anti-inflammatory, and metabolic regulatory activities positions NDGA as a promising multi-mechanistic therapeutic candidate for the increasingly prevalent conditions of NAFLD and metabolic syndrome.

Anti-Aging and Antiviral Applications

The lifespan-extending potential of NDGA was formally evaluated through the National Institute on Aging Interventions Testing Program (ITP), which employs genetically heterogeneous mice to mitigate strain-specific effects. In this rigorous assessment, NDGA supplementation resulted in a significant increase in survival of male mice (p = 0.0006), although no significant effect was observed in female mice. The sexual dimorphism in NDGA's efficacy may relate to gender differences in drug disposition or metabolism [8]. This lifespan extension aligns with NDGA's broader activities in reducing oxidative stress and inflammation, both considered fundamental aging mechanisms, suggesting its potential as a geroprotective compound worthy of further investigation.

Recent studies have also revealed antiviral properties of NDGA, particularly against feline infectious peritonitis virus (FIPV), a fatal disease in cats. NDGA was identified as a potent inhibitor of FIPV 3C-like protease (3CLpro) through virtual screening of traditional Chinese medicine compounds, exhibiting an IC₅₀ value of 15.62 μM. In cellular assays, NDGA inhibited FCoV-II replication in a dose-dependent manner (EC₅₀ = 9.958 μM) while maintaining low cytotoxicity. In vivo challenges demonstrated that NDGA treatment delayed disease onset and improved survival to 33.3% compared to 0% in untreated controls [2]. Molecular docking analyses suggest that NDGA binds to the dimer interface of 3CLpro, interfering with protease activity essential for viral replication. These findings highlight the potential repurposing of NDGA as an antiviral agent, particularly given its favorable pharmacokinetic properties including good gastrointestinal absorption and high bioavailability.

Table 2: Documented Efficacy of NDGA Across Disease Models

| Disease Area | Model System | Key Efficacy Metrics | Proposed Mechanisms |

|---|---|---|---|

| Metabolic Disease | ALIOS mouse model | Normalized body weight, reduced liver triglycerides, improved insulin sensitivity | PPARα activation; enhanced fatty acid oxidation; reduced lipogenesis |

| Glioma | U87-MG cells and primary GBM cells | Inhibition of proliferation; reduced colony and sphere formation | Cell cycle arrest (G0/G1); impairment of cancer stem cell self-renewal |

| Bladder Cancer | In vitro and in vivo models | Inhibition of metastasis; reduced tumor growth | Suppression of ALG3 expression and LRFN4 N-glycosylation; Ras pathway inhibition |

| Viral Infection | Feline infectious peritonitis virus | EC₅₀ = 9.958 μM; 33.3% survival in vivo | Inhibition of 3C-like protease (IC₅₀ = 15.62 μM) |

| Aging | Genetically heterogeneous mice | Significant lifespan extension in males (p = 0.0006) | Reduction of oxidative stress and inflammation |

Experimental Protocols and Methodologies

Antioxidant Activity Assessment

The evaluation of antioxidant capacity represents a fundamental component of NDGA research, with several standardized assays providing quantitative measures of its efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely employed to measure free radical-scavenging activity. In this protocol, a solution of DPPH in methanol (typically at a concentration of 0.1 mM) is prepared, and various concentrations of NDGA are added. The mixture is incubated in the dark for 30 minutes at room temperature, after which the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated as [(Abscontrol - Abssample)/Abscontrol] × 100, with NDGA typically exhibiting concentration-dependent scavenging activity [1]. Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves generating the ABTS radical cation by reacting ABTS solution with potassium persulfate, allowing the mixture to stand in the dark for 12-16 hours before use. This solution is then diluted to an absorbance of approximately 0.70 at 734 nm, mixed with NDGA samples, and measured after a fixed incubation period.

For cellular antioxidant assessments, researchers often employ lipid peroxidation assays using thiobarbituric acid reactive substances (TBARS) to measure malondialdehyde (MDA) formation, a byproduct of lipid peroxidation. Cells treated with NDGA under oxidative stress conditions (induced by H₂O₂ or other pro-oxidants) are harvested and homogenized in buffer containing butylated hydroxytoluene to prevent further oxidation. The homogenate is mixed with thiobarbituric acid reagent and heated, after which the pink chromogen formed is measured spectrophotometrically at 532-535 nm. Additionally, cellular ROS detection using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) provides quantitative assessment of intracellular oxidative stress. In this method, cells are loaded with the non-fluorescent DCFH-DA, which is hydrolyzed by intracellular esterases to DCFH and then oxidized to fluorescent DCF by ROS. NDGA's antioxidant activity is reflected in reduced fluorescence intensity compared to oxidative stress controls when measured by flow cytometry or fluorescence microscopy [3] [1].

Molecular Mechanism Elucidation

To investigate the mechanistic pathways modulated by NDGA, several sophisticated techniques have been employed. Western blot analysis is routinely used to examine protein expression and activation states. For example, to assess NDGA's impact on stress response pathways, cells are treated with NDGA under defined conditions, lysed in appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and proteins are separated by SDS-PAGE before transfer to membranes. Blots are then probed with specific antibodies against proteins of interest, such as phospho-JNK, phospho-p38 MAPK, cleaved caspase-3, or CHOP, with enhanced chemiluminescence detection [3] [5]. For in vivo assessments, immunohistochemical staining of tissue sections allows spatial localization of these markers, providing context for NDGA's effects in complex tissue environments.

Molecular docking studies have been instrumental in identifying NDGA's direct molecular targets, such as its inhibition of FIPV 3CLpro or ALG3. These computational approaches typically begin with protein structure preparation, followed by grid generation around the suspected binding site. NDGA's three-dimensional structure is optimized using molecular mechanics force fields, and multiple conformational poses are generated and scored using empirical scoring functions. The most promising binding modes are further validated through molecular dynamics simulations to assess binding stability and key molecular interactions [2] [6]. Experimentally, cellular thermal shift assays (CETSA) provide confirmation of direct target engagement by measuring the thermal stabilization of proteins upon NDGA binding. In this technique, cells are heated to different temperatures in the presence or absence of NDGA, soluble proteins are separated from denatured aggregates, and target protein levels are quantified by Western blotting. Rightward shifts in thermal denaturation curves in NDGA-treated samples indicate direct binding and stabilization of the target protein [6].

The following diagram illustrates the key molecular pathways and cellular processes modulated by NDGA's antioxidant and biological activities:

> NDGA's multifaceted mechanisms encompass direct antioxidant effects and modulation of various cellular pathways, leading to diverse therapeutic applications.

Research Perspectives and Challenges

Current Limitations and Derivative Development

Despite promising preclinical results, several significant challenges must be addressed to advance NDGA toward clinical application. The compound has demonstrated dose-dependent hepatotoxicity in some animal studies, raising concerns about its therapeutic window. Additionally, NDGA's relatively moderate potency in certain biological assays suggests room for improvement in its pharmacological profile. To address these limitations, researchers have pursued structural modification strategies, generating novel derivatives with enhanced efficacy and potentially reduced toxicity. One such derivative, NDGA-P21, was synthesized through epoxidation of the NDGA backbone, creating a 2,3-epoxy butane structure. This modification resulted in significantly improved anti-glioma activity compared to the parent compound, with enhanced capability to arrest the cell cycle at G0/G1 phase and impair the stemness of glioma stem-like cells [4].

The development of NDGA derivatives represents a promising approach to overcome the limitations of the native compound while preserving or enhancing its beneficial activities. Structure-activity relationship (SAR) studies have identified key molecular features responsible for NDGA's diverse biological effects, guiding rational drug design efforts. These investigations have revealed that the catechol groups are essential for antioxidant and lipoxygenase-inhibitory activities, while the linker region between the aromatic rings influences cellular uptake and target specificity. Continued refinement of NDGA-based compounds through systematic structural optimization may yield candidates with improved pharmaceutical properties, including enhanced bioavailability, target selectivity, and reduced adverse effects. Such advanced derivatives hold promise for overcoming the limitations observed with native NDGA while expanding its potential therapeutic applications across a broader range of diseases [4].

Future Research Directions

Several promising research directions emerge from current understanding of NDGA's biological activities. First, the sexual dimorphism observed in NDGA's lifespan-extending effects warrants further investigation into potential gender-specific differences in metabolism, distribution, and cellular responses. Elucidating these mechanisms could inform tailored therapeutic approaches and enhance understanding of sex differences in drug responses more broadly. Second, the synergistic potential of NDGA with established therapeutics merits exploration across multiple disease contexts. For example, combining NDGA with conventional chemotherapeutic agents may enhance anti-cancer efficacy while potentially reducing required doses of toxic drugs, thereby improving therapeutic indices. Similarly, NDGA's antiviral effects against FIPV suggest potential investigation against related viral pathogens, including coronaviruses of human significance [2] [8].

From a technical perspective, advancing delivery system optimization represents a critical frontier for maximizing NDGA's therapeutic potential. The development of novel formulation strategies, such as nanoparticle-based carriers or prodrug approaches, could enhance NDGA's bioavailability, tissue targeting, and pharmacokinetic profile. Additionally, more comprehensive toxicological assessment across multiple species and longer duration studies will be essential for establishing safety parameters for human consideration. Finally, expanding research into NDGA's effects on cellular quality control mechanisms beyond its established antioxidant activities—including autophagy, proteostasis, and mitochondrial function—may reveal novel mechanisms contributing to its diverse biological effects and identify new therapeutic applications for this multifaceted natural compound [6] [8].

Table 3: Key Research Challenges and Potential Solutions for NDGA Development

| Challenge | Current Status | Potential Solutions | Research Priority |

|---|---|---|---|

| Hepatotoxicity | Observed in some animal models at higher doses | Structural modification; optimized dosing regimens; targeted delivery systems | High |

| Moderate Potency | Variable efficacy across different disease models | Derivative development; combination therapies; delivery optimization | Medium |

| Sexual Dimorphism | Efficacy in male but not female mice in lifespan studies | Investigation of gender-specific metabolism and mechanisms | Medium |

| Bioavailability | Limited pharmacokinetic data available | Formulation improvements; prodrug approaches; novel delivery systems | High |

Conclusion

References

- 1. Bioproduction of Nordihydroguaiaretic and Ellagic Acid ... [mdpi.com]

- 2. Identification and Evaluation of Nordihydroguaiaretic Acid ... [sciencedirect.com]

- 3. Nordihydroguaiaretic Acid, a Lignan from Larrea tridentata ... [pmc.ncbi.nlm.nih.gov]

- 4. NDGA-P21, a novel derivative of nordihydroguaiaretic acid ... [nature.com]

- 5. Mechanisms of nordihydroguaiaretic acid-induced growth ... [pmc.ncbi.nlm.nih.gov]

- 6. Nordihydroguaiaretic acid inhibits bladder cancer metastasis ... [translational-medicine.biomedcentral.com]

- 7. Nordihydroguaiaretic Acid Inhibits an Activated FGFR3 ... [pmc.ncbi.nlm.nih.gov]

- 8. Nordihydroguaiaretic acid and aspirin increase lifespan of ... [pmc.ncbi.nlm.nih.gov]

masoprocol synthesis and production

Chemical Profile and Background

Masoprocol, or Nordihydroguaiaretic Acid (NDGA), is a plant-derived lignan obtained primarily from the creosote bush (Larrea tridentata) [1]. Its chemical structure features two catechol rings, which confer potent antioxidant activity but are also responsible for its propensity to auto-oxidize and form electrophilic quinones, leading to both cytoprotective and cytotoxic effects [1].

While this compound was once approved as a topical cream (Actinex) for treating sun-induced skin growths, it was discontinued in 1996 due to low market demand and side effects [2]. Current research interest has shifted towards its semi-synthetic derivatives, such as Terameprocol (EM-1421, M4N), which is a promising anticancer agent that has entered Phase I/II clinical trials [2].

Synthesis and Production

A practical synthesis route for this compound and its key derivative, terameprocol, has been established and optimized. The synthetic pathway allows for the production of the core structure and subsequent modification to explore structure-activity relationships.

Synthetic Pathway for this compound and Terameprocol

The following diagram illustrates the optimized synthesis route, starting from veratrole and proceeding through key intermediates to the final products, terameprocol (2) and this compound (NDGA, 1).

Synthetic route to Terameprocol and this compound [2]

Key Experimental Protocol: Synthesis of 3,4-Dimethoxypropiophenone (7)

This step is a Friedel-Crafts acylation, modified to achieve a high yield [2].

- Apparatus: A 5 L, 4-necked round-bottom flask equipped with an N₂ inlet, overhead magnetic stir drive, addition funnel, thermocouple, and condenser.

- Reaction:

- Add aluminum chloride (349 g, 2.61 mol) to the flask, followed by CH₂Cl₂ (870 mL).

- Cool the suspension to -10 °C using a dry ice/acetone bath.

- Slowly add propionyl chloride (138 g, 1.49 mol) dissolved in CH₂Cl₂ (145 mL) to the reaction mixture via the addition funnel over 15 minutes.

- After the addition is complete, stir the reaction mixture for an additional 2 hours at -10 °C.

- Work-up: The reaction is typically quenched by pouring onto ice and dilute hydrochloric acid, followed by extraction with an organic solvent and purification.

Mechanisms of Action and Biological Targets

This compound exhibits a complex mechanism of action, influencing multiple cellular pathways. Its bioactivity is a balance between its protective antioxidant nature and potential toxic effects, which are highly concentration-dependent [1].

Molecular Targets and Signaling Pathways

The diagram below summarizes the key molecular interactions and consequences of this compound exposure in a cell.

Dual cytoprotective/cytotoxic mechanisms of this compound [1]

The biological effects of this compound stem from its interaction with several key targets:

- Lipoxygenase (LOX) Inhibition: this compound is a well-known pan-inhibitor of arachidonic acid-metabolizing enzymes (5-, 12-, and 15-LOX), reducing the production of pro-inflammatory leukotrienes and other eicosanoids [1].

- Antilipolytic Effect: In vivo and in vitro studies show this compound decreases lipolytic activity by reducing the phosphorylation of Hormone-Sensitive Lipase (HSL), leading to lower serum free fatty acid and triglyceride concentrations [3].

- Dual Redox Activity: The catechol groups allow this compound to scavenge reactive oxygen species (ROS), providing antioxidant effects. However, they can also auto-oxidize to form semi-quinone and ortho-quinone species, generating superoxide and depleting glutathione (GSH), which leads to oxidative stress and protein adduct formation [1].

- Transcription Factor Activation: The electrophilic quinones can modify cysteine residues in the KEAP1 protein, leading to the activation of the NRF2 pathway and the upregulation of cytoprotective and antioxidant genes [1].

Key Research Data and Biological Activities

Research has quantified the biological activity of this compound and its derivatives, particularly in anticancer and metabolic contexts.

Table 1: Antiproliferative Activity (IC₅₀) of this compound and Derivatives

Data from a microcalorimetry study on cancer and model cell lines [2].

| Compound Name | IC₅₀ on S. pombe (mg/L) | IC₅₀ on K562 (Chronic Myelogenous Leukemia) (mg/L) |

|---|---|---|

| Terameprocol (2) | 330.0 | 5.87 |

| NDGA Derivative 3 | 290.0 | 8.57 |

| NDGA Derivative 4 | 350.0 | 11.23 |

Table 2: Other Documented Biological Activities of this compound

A summary of its effects in various preclinical models.

| Activity / Effect | Model / Context | Key Findings / Proposed Mechanism |

|---|---|---|

| Antihyperglycemic | C57BL/ks-db/db and C57BL/6J-ob/ob mice (models of type 2 diabetes) | Lowered plasma glucose without changing insulin levels; improved oral glucose tolerance and insulin sensitivity [4]. |

| Antilipolytic & Lipid-Lowering | Rat adipocytes, in vitro; Fructose-induced hypertriglyceridemic rats, in vivo | Decreased lipolysis and serum FFA/TG by reducing HSL phosphorylation [3]. |

| Toxicity Concerns | Preclinical and clinical observations | Prolonged consumption associated with liver and kidney damage, limiting its therapeutic use [5] [1]. |

Research Conclusions and Future Perspectives

This compound serves as a versatile pharmacophore, but its clinical application is limited by toxicity concerns related to its catechol chemistry [5] [1]. Current research focuses on semi-synthetic derivatives like terameprocol, designed to retain beneficial activities while improving the safety profile [2] [5].

Future work should prioritize:

- Structural Optimization: Developing novel analogs with modified redox properties to minimize quinone-mediated toxicity.

- Mechanistic Studies: Further elucidation of the specific protein targets of the electrophilic quinones.

- Clinical Translation: Advancing the most promising derivatives, like terameprocol, through rigorous clinical trials to evaluate their efficacy in cancer and other diseases.

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of nordihydroguaiaretic acid derivatives and their ... [sciencedirect.com]

- 3. This compound decreases rat lipolytic activity by ... - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 4. a new antihyperglycemic agent isolated from the creosote ... [pubmed.ncbi.nlm.nih.gov]

- 5. Beneficial to Toxicity Profiles and the Search for its Analogs [pubmed.ncbi.nlm.nih.gov]

Chemical Identity & Regulatory Status of Masoprocol

The table below summarizes the core identifying information and development status for Masoprocol based on the search results.

| Property | Details |

|---|---|

| IUPAC Name | 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1] |

| Other Synonyms | Nordihydroguaiaretic acid (NDGA); erythro-nordihydroguaiaretic acid [2] |

| CAS Registry Number | 27686-84-6 [2] |

| Molecular Formula | C₁₈H₂₂O₄ [2] |

| Drug Type | Small molecule drug [2] |

| Highest Phase of Development | Withdrawn (The search results do not specify the reason or timeline for withdrawal) [2] |

| Known Approval | Initially approved in the United States on September 4, 1992, for Actinic Keratosis [2] |

Recent Research & Proposed Mechanisms of Action

Although this compound's clinical status is "Withdrawn," it remains an active subject of scientific investigation. A recent 2025 study has proposed a novel anticancer mechanism.

Detailed Experimental Workflow from 2025 Study

The following diagram illustrates the integrated approach used in a recent study to investigate NDGA's role in inhibiting bladder cancer metastasis [3].

Research workflow for NDGA mechanism study.

This research established a promising mechanism where NDGA inhibits cancer metastasis by targeting a specific glycosylation enzyme [3]. The study provides a detailed experimental pathway from biomarker discovery to therapeutic validation.

Comprehensive Pharmacological Profile

NDGA is a phenolic lignan obtained from the creosote bush (Larrea tridentata) [1]. Its biological activity is largely attributed to its structure, which features two catechol rings.

The table below summarizes its key molecular targets and associated effects as described in the literature [1].

| Target / Action | Documented or Proposed Effect |

|---|---|

| Pan-Lipoxygenase (LOX) Inhibitor | Reduces the production of inflammatory mediators like leukotrienes [1]. |

| Potent Antioxidant | The catechol rings scavenge reactive oxygen species (ROS) [1]. |

| Activator of NRF2 Pathway | Can induce endogenous antioxidant responses in cells [1]. |

| Inhibitor of α1,3-mannosyltransferase (ALG3) | Proposed novel mechanism for inhibiting cancer metastasis via suppression of protein glycosylation [3]. |

Implications for Research and Development

The ongoing research into NDGA highlights several key points for professionals in the field:

- Novel Mechanisms: Investigation of NDGA has moved beyond its traditional role as a lipoxygenase inhibitor, exploring new targets like glycosylation enzymes in oncology [3].

- Safety Considerations: A 2020 review notes that excessive consumption of NDGA is linked to liver and kidney damage, underscoring the narrow therapeutic window and need for careful dosing [1].

- Natural Product Source: Larrea tridentata remains a source of new chemical entities with investigated antibacterial and cytotoxic activities [4].

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to ... [frontiersin.org]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Nordihydroguaiaretic acid inhibits bladder cancer ... [pubmed.ncbi.nlm.nih.gov]

- 4. New cyclolignans of Larrea tridentata and their ... [sciencedirect.com]

Molecular Targets and Mechanisms of Action

Masoprocol's two catechol rings enable diverse mechanisms, primarily functioning as a pan-lipoxygenase inhibitor and reactive oxygen species (ROS) scavenger. Key molecular targets and effects are summarized below.

| Molecular Target / Pathway | Observed Effect | Primary Outcome / Significance |

|---|---|---|

| 5-, 12-, 15-Lipoxygenase (LOX) [1] [2] | Inhibition (pan-LOX inhibitor) | Reduces production of pro-inflammatory leukotrienes (e.g., LTB4) and hydroperoxyeicosatetraenoic acids (HPETEs) [1]. |

| Reactive Oxygen Species (ROS) [1] [2] | Potent scavenging | Neutralizes peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion, and hypochlorous acid; confers antioxidant and anti-inflammatory effects [1] [2]. |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) [2] | Inhibition (Tyr kinase receptor) | Potential anti-proliferative and anti-diabetic effects. |

| c-ErbB2/HER2/Neu Receptor [2] | Inhibition (Tyr kinase receptor) | Potential anti-cancer activity. |

| KEAP1-NRF2 Pathway [1] [2] | Activation (KEAP1 inhibition) | Induces endogenous antioxidant and cytoprotective gene expression. |

| Activator Protein-1 (AP-1) [3] | Inhibition of UVB-induced transactivation | Contributes to chemopreventive effects against skin cancer. |

| Phosphatidylinositol 3-Kinase (PI 3-Kinase) [3] | Inhibition of activity | Mediates the inhibition of UVB-induced c-fos and AP-1 transactivation [3]. |

| α-amylase, α-glucosidase, DPP-4 [2] | Inhibition | Contributes to observed anti-hyperglycemic effects [4] [2]. |

This compound exerts its effects through several interconnected signaling pathways, as illustrated below.

This diagram illustrates this compound's multi-target mechanism: it inhibits pro-inflammatory LOX enzymes and stress-induced PI3K/AP-1 signaling while activating the cytoprotective KEAP1-NRF2 pathway.

The Dual Nature: Antioxidant and Pro-Oxidant Effects

This compound's pharmacodynamics are defined by a narrow concentration-dependent balance between therapeutic and toxicological outcomes [1] [2].

- At low to moderate concentrations, NDGA acts as a potent antioxidant by donating electrons and protons from its four hydroxyl groups, effectively scavenging various ROS [1] [2].

- At high concentrations or under specific conditions, NDGA rapidly auto-oxidizes, forming a semi-quinone radical and then an ortho-quinone, generating superoxide anion in the process. The ortho-quinone is a highly electrophilic molecule that can deplete cellular glutathione (GSH) and form adducts with cysteine residues in proteins, leading to oxidative stress and potential cytotoxicity [1] [2].

This dual role is crucial for understanding its therapeutic window.

Key Experimental Models and Protocols

Substantial in vitro, in vivo, and in silico data underpin understanding of this compound's pharmacodynamics.

In Vivo Efficacy Models

This compound demonstrates efficacy in animal models of disease:

- Anti-hyperglycemic Activity: In male C57BL/ks-db/db mice (a model of non-insulin-dependent diabetes), this compound (100 mg/kg, administered intraperitoneally twice daily) significantly lowered plasma glucose concentrations from 29.2 ± 1.1 mmol/L to 20.7 ± 2.6 mmol/L after 12 days. It also reduced plasma triglyceride concentrations by 35% without affecting food intake, body weight, or plasma insulin levels [4].

- Cancer Chemoprevention: Topical application of NDGA prevented phorbol ester promotion of tumors in mouse skin models [3].

In Vitro and In Silico Mechanistic Studies

- LOX Inhibition Mechanisms: A 2024 study used Gaussian accelerated molecular dynamics (GaMD) simulation and Markov state models (MSM) to elucidate that NDGA acts as a natural orthosteric inhibitor of 5-lipoxygenase (5-LOX). It binds tightly in the enzyme's active pocket, occupying the site and competitively inhibiting catalytic activity [5].

- Cell Signaling Studies: In the human keratinocyte cell line HaCaT, NDGA (at non-cytotoxic concentrations) significantly inhibited UVB-induced AP-1 transactivation. Methodology involved transiently transfecting cells with an AP-1-luciferase reporter plasmid, treating with NDGA, irradiating with UVB, and then measuring luciferase activity to quantify AP-1-dependent transcription. NDGA achieved this by inhibiting the PI 3-kinase signaling pathway upstream [3].

- Anticancer Activity Screening: The bioactivity of this compound and its derivatives has been evaluated using microcalorimetry. This method measures heat production as a sensitive indicator of overall metabolic flux in cell lines. For example, the derivative terameprocol showed potent inhibitory activity against K562 (leukemia) cell lines with an IC₅₀ of 5.87 mg/L [6].

Clinical and Developmental Status

This compound's development path highlights the transition from natural product to clinically refined analogs:

- This compound (NDGA): Approved by the FDA in 1992 as a 10% topical cream (Actinex) for treating actinic keratosis but was later discontinued in 1996 for commercial reasons (low market demand and minor side effects) [6].

- Terameprocol (EM-1421, M4N): A semi-synthetic tetra-O-methyl derivative of NDGA. This analog is designed to mitigate the pro-oxidant toxicity associated with the catechol groups of the parent compound. Terameprocol is a promising anticancer agent currently in Phase I/II clinical trials [6].

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to ... [frontiersin.org]

- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. Nordihydroguaiaretic acid-mediated inhibition of ultraviolet ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (nordihydroguaiaretic acid): a new ... [sciencedirect.com]

- 5. Interactions between Inhibitors and 5-Lipoxygenase [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of nordihydroguaiaretic acid derivatives and their ... [sciencedirect.com]

Masoprocol Physicochemical Data

The table below summarizes the available quantitative data for masoprocol (Nordihydroguaiaretic acid, NDGA).

| Property | Value | Notes | Source |

|---|---|---|---|

| pKa | 9.56 ± 0.10 | Predicted | [1] |

| Molecular Formula | C₁₈H₂₂O₄ | [1] | |

| Molecular Weight | 302.36 g/mol | [1] | |

| Melting Point | 185.5 °C | [1] | |

| LogP | 3.710 (est) | Estimated; indicates high lipophilicity | [1] |

| Solubility | Not found | Data not available in search results |

The predicted pKa of 9.56 suggests that this compound is a weak acid. The estimated LogP value of 3.71 classifies it as a highly lipophilic compound, which strongly indicates poor water solubility [1]. This aligns with the common challenge in drug development that many new drug candidates suffer from low solubility, leading to low bioavailability [2].

Solubility Enhancement Strategies and Experimental Approaches

While specific protocols for this compound were not found, the general methodologies below, commonly used for poorly soluble drugs, provide a framework for experimentation.

Proposed Experimental Workflow for Solubility Assessment

The following Graphviz diagram outlines a logical workflow for tackling the solubility of a poorly soluble compound like this compound. The DOT script for this diagram is provided below.

This workflow illustrates the primary paths for enhancing drug solubility, moving from analysis to strategy selection and evaluation [2].

Detailed Methodologies for Key Strategies

Based on the general techniques identified for poorly soluble drugs, here are potential experimental protocols for this compound:

Solid Dispersion

- Principle: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution [2].

- Detailed Protocol:

- Method: Solvent evaporation or melt fusion.

- Materials: this compound, polymer (e.g., PVP, PEG, HPMC).

- Procedure: Dissolve drug and polymer in a common solvent. Stir magnetically for a set time. Evaporate the solvent under vacuum in a rotary evaporator. Scrape the dried solid and store in a desiccator.

- Characterization: Powder X-ray Diffraction (PXRD) to assess crystallinity, Differential Scanning Calorimetry (DSC) for thermal analysis, and in-vitro dissolution study.

Inclusion Complexation

- Principle: Incorporating the drug molecule into the hydrophobic cavity of cyclodextrins to enhance aqueous solubility [2].

- Detailed Protocol:

- Method: Kneading or freeze-drying.

- Materials: this compound, cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).

- Procedure: For the kneading method, triturate drug and cyclodextrin with a small volume of water-ethanol mixture in a mortar for 45-60 minutes. Dry the paste in an oven at 40°C.

- Characterization: Phase-solubility studies (as per Higuchi and Connors), Fourier Transform Infrared Spectroscopy (FTIR), and dissolution studies.

Nanosuspension

- Principle: Reducing particle size to the nanoscale to increase surface area and saturation solubility [2].

- Detailed Protocol:

- Method: High-pressure homogenization or wet milling.

- Materials: this compound, stabilizer (e.g., Poloxamer 188, Tween 80, lecithin).

- Procedure: Suspend the drug in a stabilizer solution. Pre-mill using a high-shear homogenizer. Process using a high-pressure homogenizer for multiple cycles.

- Characterization: Particle size analysis, Scanning Electron Microscopy (SEM), and dissolution velocity studies.

Key Mechanisms and Safety Considerations for this compound

The search results provide insights into the molecular behavior of this compound, which is crucial for understanding its properties.

- Molecular Targets and Effects: this compound is a pan-lipoxygenase (LOX) inhibitor and a potent antioxidant due to its catechol groups. However, it can also undergo auto-oxidation, leading to quinone formation and potential glutathione depletion, which raises safety concerns at high doses [3].

- Bioavailability Challenge: The high lipophilicity (LogP 3.71) and potential for auto-oxidation reinforce that this compound is a strong candidate for the solubility-enhancing strategies described above, as it likely belongs to BCS Class II (low solubility, high permeability) [2] [1].

References

Masoprocol for Actinic Keratosis: Application Notes and Experimental Protocols

Executive Summary

Masoprocol is a topical antineoplastic agent that was investigated for the treatment of actinic keratoses (AKs). A key 1991 double-blind, vehicle-controlled study demonstrated its efficacy, showing a 71.4% median reduction in AK lesions compared to 4.3% for the vehicle control [1]. Despite these promising early results, the drug was later withdrawn from the U.S. market and currently retains only investigational status [2]. The following application notes and protocols detail the historical use, mechanism of action, and quantitative outcomes of this compound based on available scientific literature, provided for research and informational purposes.

Chemical and Pharmacological Profile

This compound, also known as nordihydroguaiaretic acid (NDGA), is a small molecule with a chemical formula of C₁₈H₂₂O₄ [2]. Its pharmacological profile is characterized by the following properties:

- Mechanism of Action: The exact mechanism by which this compound treats AKs is not fully known. However, it is established as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits antiproliferative activity against keratinocytes in tissue culture and, to a lesser extent, inhibits cyclooxygenase. Its antioxidant properties may also contribute to its overall effect [2].

- Pharmacokinetics: Systemic absorption after topical application is minimal, with less than 1-2% of the drug absorbed through the skin over a 4-day period [2].

Quantitative Efficacy and Safety Data

The primary evidence for this compound's efficacy and safety comes from a 1991 double-blind, vehicle-controlled, multicenter study involving 154 evaluable patients with a minimum of five actinic keratoses each on the head and neck [1]. The key outcomes are summarized in the table below.

Table 1: Key Efficacy and Safety Outcomes from a 1991 Clinical Study [1]

| Parameter | This compound Group | Vehicle Control Group |

|---|---|---|

| Median Reduction in AK Count | 71.4% | 4.3% |

| Patients Showing Improvement | 96% | 44% |

| Common Adverse Effects (Incidence) | Erythema (53%), Flaking (53%) | Not Specified |

Detailed Experimental Protocol

The following protocol is reconstructed from the 1991 clinical trial to serve as a reference for researchers [1].

Study Design

- Type: Double-blind, vehicle-controlled, multicenter study.

- Population: 154 evaluable patients with a minimum of five actinic keratoses each on the head and neck.

Treatment Protocol

- Intervention: Topical application of This compound cream.

- Dosing Regimen: Applied twice daily for 14 days.

- Control: Vehicle cream applied on the same schedule.

Efficacy Assessment

- Primary Endpoint: Percentage reduction in the number of actinic keratoses.

- Assessment Method: Lesion count performed at baseline and after the treatment period.

Safety Assessment

- Monitoring: Patients were monitored for the occurrence and severity of local skin reactions, with erythema and flaking being the most frequently reported adverse effects [1].

Mechanism of Action and Signaling Pathways

The therapeutic action of this compound in actinic keratosis is linked to its modulation of key inflammatory pathways, as illustrated below.

Contemporary Context and Alternative Therapies

While this compound is not in current use, understanding its profile is valuable from a research perspective. The management of AKs has advanced significantly, with current guidelines strongly recommending effective and widely available treatments.

Table 2: Contemporary Topical Treatments for Actinic Keratosis (for comparison) [3] [4]

| Therapeutic Agent | Typical Treatment Regimen | Efficacy (Complete Clearance) | Key Characteristics |

|---|---|---|---|

| 5-Fluorouracil (5%) | Twice daily for 4 weeks | 42.9% - 76.6% [4] | A topical chemotherapeutic; considered a standard therapy with strong recommendation [3]. |

| 5-Fluorouracil (4%) | Once daily for 4 weeks | ~80% [4] | Newer formulation; shown to be effective even for hyperkeratotic AKs [5]. |

| Imiquimod (5%) | Two 4-week courses (3x/week) separated by 3 weeks off | 53.7% - 55% [4] | An immune response modifier; also has a strong recommendation [3]. |

| Imiquimod (3.75%) | Two 3-week courses separated by 3 weeks off | ~34% [4] | Lower concentration for larger treatment areas. |

| Diclofenac (3% Gel) | Twice daily for 60-90 days | ~41% [4] | A non-steroidal anti-inflammatory drug (NSAID); a conditional recommendation [3]. |

| Tirbanibulin (1% Ointment) | Once daily for 5 consecutive days | ~49% [4] | A more recent agent with a very short treatment course. |

Conclusion and Research Implications

This compound represents an earlier pharmacological approach to managing actinic keratosis, demonstrating measurable efficacy through a mechanism centered on lipoxygenase inhibition. Its historical clinical data provides a valuable benchmark for researchers studying the evolution of AK therapeutics and exploring alternative pathways for intervention. However, its status as an unapproved and withdrawn drug limits its practical application. Current guidelines strongly endorse other topical agents like 5-fluorouracil and imiquimod, which have a robust and contemporary evidence base for efficacy and safety [3] [4]. Future research could focus on refining the specific molecular targets of this compound to inform the development of novel therapeutics.

References

- 1. (PDF) A double-blind, vehicle-controlled study evaluating ... [academia.edu]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Guidelines of care for the management of actinic keratosis [pmc.ncbi.nlm.nih.gov]

- 4. A Review of Existing Therapies for Actinic Keratosis [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of 5-Fluorouracil 4% Cream in the Treatment ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for Masoprocol Cream in the Treatment of Actinic Keratoses

Introduction and Mechanism of Action

Actinic keratosis (AK) is a common, UV-induced intraepidermal neoplasm and a recognized precursor to cutaneous squamous cell carcinoma (cSCC). Its clinical significance is underscored by studies estimating that 40–60% of cSCCs arise from pre-existing, untreated AKs, necessitating effective field-directed therapies [1]. Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent derived from the creosote bush (Larrea divaricata). It is a phenolic compound with demonstrated antioxidant and anti-tumor properties [2] [3]. While its precise mechanism in treating AK is multifaceted, research indicates that NDGA inhibits the activation of the Insulin-like Growth Factor I (IGF-I) receptor, a tyrosine kinase involved in cell growth, survival, and motility. By disrupting IGF-IR phosphorylation, this compound interferes with downstream MAPK and Akt signaling pathways, thereby inhibiting proliferation and promoting apoptosis in malignant cells [3]. This molecular targeting, combined with its direct cytotoxic effects, underpins its efficacy in treating actinic keratoses.

Clinical Study Summary and Efficacy Data

A pivotal double-blind, vehicle-controlled, multicenter study published in the Journal of the American Academy of Dermatology established the efficacy and safety profile of this compound cream for AKs on the head and neck [4] [5]. The study involved 113-154 evaluable patients, each with a minimum of five actinic keratoses. Patients were instructed to apply topical this compound or its vehicle control twice daily for a period ranging from 14 to 28 days, with efficacy assessed at a one-month follow-up visit [4] [6].

The results demonstrated a statistically significant reduction in actinic keratosis counts for the this compound group compared to the vehicle control. The following table summarizes the key efficacy outcomes:

Table 1: Primary Efficacy Endpoints from the Clinical Study

| Parameter | This compound Group | Vehicle Control Group |

|---|---|---|

| Mean Baseline AK Count | 15.0 | 13.4 |

| Mean AK Count at Follow-up | 5.4 | 11.1 |

| Median Percent Reduction from Baseline | 71.4% | 4.3% |

| Percentage of Patients Showing Improvement | 96% | 44% |

As shown in Table 1, this compound treatment led to a median percent reduction of 71.4% in AK count, vastly superior to the 4.3% reduction observed in the vehicle group. Furthermore, 96% of patients in the this compound group showed improvement, compared to 44% in the vehicle group [4] [5] [6].

Safety and Tolerability Profile

The study also provided a comprehensive assessment of the safety and local tolerability of this compound cream. Adverse effects were primarily localized to the site of application and were consistent with the expected irritation from a topical cytostatic agent.

Table 2: Safety and Tolerability Data

| Adverse Event | This compound Group | Vehicle Control Group |

|---|---|---|

| Any Irritation (Erythema or Flaking) | 53% - 61.5% | 26.7% |

| Erythema | 53% (as per AI summary) | Information missing |

| Flaking | 53% (as per AI summary) | Information missing |

The incidence of local skin reactions, such as erythema and flaking, was higher in the this compound group but was generally manageable and did not correlate with the clinical response [4] [5] [6]. It is important to note that a subsequent comment in the literature warned that This compound is a potent sensitizer, indicating that contact allergy can be a concern with its use [4].

Detailed Experimental Protocol

This section outlines the core methodology from the clinical trial, which can serve as a protocol for research and development purposes.

Study Design

- Type: Double-blind, vehicle-controlled, multicenter study.

- Objective: To evaluate the efficacy and safety of this compound cream in the treatment of actinic keratoses on the head and neck.

- Blinding: Both the investigators and the patients were blinded to the assigned treatment (active drug or vehicle) [4] [5].

Patient Population and Inclusion/Exclusion Criteria

- Participants: 113 to 154 evaluable patients.

- Key Inclusion Criterion: Patients with a minimum of five actinic keratoses on the head and neck [4] [6].

- Lesion Grading: While not explicitly stated in the primary summary, AK severity is commonly graded using the Olsen scale in clinical practice (Grade 1: slightly visible but palpable; Grade 2: visible and palpable; Grade 3: frankly visible and hyperkeratotic) [1]. This scale can be adopted for future study designs.

Treatment Regimen

- Formulation: this compound cream (concentration not specified in abstracts).

- Application: The cream was applied topically to the affected areas twice daily.

- Treatment Duration: 14 to 28 days [4] [5].

Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The change in the count of actinic keratoses from baseline to the one-month follow-up visit after the treatment period.

- Safety Endpoints: Assessment of local skin reactions, including erythema (redness) and flaking (scaling), recorded at clinical evaluations [4] [5].

The workflow of this clinical study design is summarized in the diagram below.

Diagram 1: Clinical Trial Workflow for this compound Evaluation

Proposed Mechanism of Action Signaling Pathway

Based on pharmacological studies of nordihydroguaiaretic acid (NDGA), the active compound in this compound, the following pathway illustrates its proposed anti-tumor mechanism in actinic keratoses. This pathway highlights the inhibition of a key growth factor receptor, which differentiates it from non-specific cytotoxic agents.

Diagram 2: Proposed Molecular Mechanism of this compound (NDGA)

Discussion and Research Implications

The data from the controlled clinical trial robustly supports the use of topical this compound as an effective treatment for actinic keratoses on the head and neck. Its mechanism, potentially involving the inhibition of the IGF-IR signaling pathway as shown in Diagram 2, provides a targeted approach to managing these precancerous lesions [3]. The significant reduction in AK counts must be balanced against its pronounced local irritant effects and its potential as a potent sensitizer [4]. Future research directions could include:

- Combination Therapies: Investigating this compound in conjunction with other topical agents to enhance efficacy or reduce irritation.

- Field Cancerization Treatment: Evaluating its role in field-directed therapy, a crucial strategy for managing the widespread areas of sun-damaged skin from which AKs arise [1].

- Modern Formulations: Developing improved vehicle systems to enhance drug delivery and minimize local skin reactions.

References

- 1. Comparative Analysis of Clinical, Dermoscopic, and ... [mdpi.com]

- 2. Antioxidant Drug Targeting [sciencedirect.com]

- 3. Nordihydroguaiaretic Acid Inhibits Insulin-Like Growth ... [pmc.ncbi.nlm.nih.gov]

- 4. A double-blind, vehicle-controlled study evaluating ... [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: A double-blind, vehicle - controlled ... study [scholars.duke.edu]

- 6. (PDF) A double-blind, vehicle-controlled study evaluating ... [academia.edu]

Comprehensive Application Notes and Protocols for Masoprocol in Topical Antineoplastic Therapy

Introduction and Background

Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) is a phenolic lignan originally isolated from the creosote bush (Larrea tridentata) [1] [2]. It was developed as a topical antineoplastic agent and received FDA approval for the treatment of actinic keratoses (AKs) in 1992 under the trade name Actinex [3] [4]. AKs are premalignant skin lesions resulting from chronic sun exposure that can progress to cutaneous squamous cell carcinoma [5]. This compound functions primarily as a pan-lipoxygenase inhibitor, disrupting the synthesis of pro-inflammatory and pro-proliferative eicosanoids, and also exhibits potent antioxidant activity [1] [2]. Despite demonstrated efficacy, the drug was subsequently withdrawn from the market, limiting its current clinical use. These notes provide a consolidated reference for researchers investigating its mechanisms and potential applications.

Mechanism of Action

This compound exerts its antineoplastic effects through multiple interconnected pathways, primarily targeting key enzymes and signaling cascades involved in cell proliferation and survival.

Primary Molecular Targets and Effects

- Lipoxygenase (LOX) Inhibition: this compound is a well-characterized pan-lipoxygenase inhibitor, effectively blocking 5-LOX, 12-LOX, and 15-LOX enzymes [1] [2]. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory hydroperoxyeicosatetraenoic acids (HPETEs) and subsequently to metabolites like 5-HETE and leukotriene B4 (LTB4), which are involved in promoting cell proliferation and survival [1] [2].

- Antioxidant and Pro-oxidant Activities: The compound's two catechol rings confer a potent scavenging activity against various reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals [1] [2]. However, this antioxidant capacity exists in a delicate balance. At physiological pH, this compound can auto-oxidize, forming a semi-quinone radical and then an ortho-quinone, a process that generates superoxide anion and can lead to glutathione (GSH) depletion and oxidative stress [1] [2].

- KEAP1-NRF2 Pathway Activation: The electrophilic ortho-quinone metabolite can react with cysteine residues in proteins like KEAP1. This modification leads to the activation of the transcription factor NRF2, which translocates to the nucleus and promotes the expression of a battery of cytoprotective and antioxidant genes [1] [2].

- Additional Signaling Pathways: Preclinical studies indicate this compound can inhibit several kinase receptors, including Insulin-like growth factor-1 receptor (IGF-1R) and HER2/Neu, which are often implicated in growth and survival signaling in cancer cells [1].

The following diagram illustrates the core signaling pathways and molecular interactions through which this compound exerts its effects.

Efficacy Data and Clinical Evidence

Historical clinical studies and modern preclinical research provide evidence for the efficacy of topical this compound in treating pre-malignant skin lesions.

Clinical Efficacy in Actinic Keratosis

A key double-blind, vehicle-controlled clinical study demonstrated the effectiveness of this compound cream [6].

- Study Design: 154 evaluable patients with a minimum of five actinic keratoses on the head and neck were treated with topical this compound or its vehicle control twice daily for 14 to 28 days [6].

- Primary Outcome: The study reported a median reduction of 71.4% in actinic keratosis lesions in the this compound group, compared to only 4.3% in the vehicle control group [6].

- Response Rate: Overall, 96% of patients treated with this compound showed improvement, versus 44% in the vehicle group [6].

Comparative Efficacy of Topical Treatments for Actinic Keratosis

The table below summarizes efficacy data for this compound and a commonly used contemporary agent, 5-Fluorouracil (5-FU) 4% cream, based on separate clinical studies.

| Therapeutic Agent | Study Design | Treatment Regimen | Efficacy Outcome | Reference |

|---|

| This compound | Double-blind, vehicle-controlled (n=154) | Twice daily for 14-28 days | • 71.4% median reduction in AK lesions • 96% of patients showed improvement | [6] | | 5-Fluorouracil 4% Cream | Prospective pilot study (n=30) | Once daily for 30 days | • Significant decrease in AKASI score (p < 0.0001) • 83% achieved complete clinical clearance at 12 weeks | [5] | | 5-Fluorouracil 4% Cream | Retrospective study on hyperkeratotic AKs (n=66 lesions) | Once daily for 28 days | • 54.5% complete clearance • 24.2% partial clearance (>75% reduction) | [7] |

Formulation and Administration

This compound was developed for topical application with specific formulation and handling requirements due to its chemical properties.

- Standard Formulation: The drug was typically formulated as a 10% cream for topical use [4] [6].

- Stability Considerations: this compound contains catechol rings that are susceptible to auto-oxidation upon exposure to air and light, which can lead to a color change (darkening) of the cream and potential loss of potency [1]. Formulations require protection from light and air to ensure stability.

- Dosing Regimen: The established regimen for actinic keratosis treatment was application of a thin layer to the affected area twice daily for a period of up to 28 days [6].

Detailed Experimental Protocols

For research purposes, the following protocols outline the key procedures for evaluating this compound's topical efficacy and mechanism of action.

Protocol: In Vitro Lipoxygenase Inhibition Assay

This protocol assesses the primary mechanism of this compound as a lipoxygenase inhibitor [1] [2].

Reagent Preparation:

- Prepare a 100 mM Tris-HCl buffer, pH 7.4.

- Dissolve soy or human recombinant 15-lipoxygenase (100-500 U/mL) in the Tris-HCl buffer.

- Prepare a 1 mM sodium linoleate or arachidonic acid substrate solution in water, containing 0.1% Tween-20.

- Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in DMSO (final DMSO concentration in assay ≤1%).

Assay Procedure:

- In a 96-well plate, add 150 µL of Tris-HCl buffer per well.

- Add 10 µL of each this compound dilution or vehicle control (DMSO).

- Initiate the reaction by adding 20 µL of the lipoxygenase enzyme solution.

- Pre-incubate the mixture for 5 minutes at 25°C.

- Start the enzymatic reaction by adding 20 µL of the sodium linoleate substrate.

- Immediately monitor the increase in absorbance at 234 nm,

- Continue kinetic reading for 3-5 minutes.

Data Analysis:

- Calculate the rate of reaction (∆Absorbance/min) for each well.

- Express enzyme activity as a percentage of the vehicle control.

- Plot % inhibition versus log(this compound concentration) to determine the IC₅₀ value.

Protocol: In Vivo Efficacy in a Murine Skin Carcinogenesis Model

This protocol evaluates the chemopreventive potential of topical this compound [6].

Animal Grouping and Carcinogenesis Induction:

- Use female SKH-1 hairless mice (6-8 weeks old). House mice under standard conditions with a 12-hour light/dark cycle.

- Randomly divide mice into three groups (n=10-15/group): Vehicle control, this compound low-dose (1%), this compound high-dose (10%).

- Induce tumorigenesis by irradiating mice with UVB light (e.g., 30 mJ/cm²) three times per week for 20 weeks.

Treatment Phase:

- Formulate this compound in a standard ointment base (e.g., Vanicream).

- One week after the final UVB exposure, shave the dorsal skin of all mice.

- Apply 100 µL of the assigned formulation topically to the dorsal skin, 5 days per week for 10 weeks.

- The control group receives the ointment base only.

Endpoint Measurement and Analysis:

- Monitor and record the number, diameter, and volume of skin tumors weekly.

- Euthanize mice at the end of the 10-week treatment period.

- Excise tumors and adjacent skin for histopathological analysis (H&E staining) to confirm tumor type and grade.

- Statistically compare tumor incidence, multiplicity, and burden between the treatment and control groups using one-way ANOVA with a post-hoc test.

Safety and Toxicity Profile

The therapeutic application of this compound is constrained by a narrow therapeutic window and specific safety concerns.

- Local Skin Reactions (LSRs): In clinical trials, the most common adverse effects were local skin reactions, including erythema (redness) and flaking, which were observed in 53% of patients using the 10% cream [6]. These are often considered expected pharmacological effects.

- Systemic Toxicity: Excessive consumption, particularly of oral preparations, has been associated with hepatotoxicity and nephrotoxicity [1] [2] [8]. Case reports have linked oral chaparral (a source of NDGA) intake to severe kidney and liver damage.

- Mechanism of Toxicity: The propensity for toxicity is linked to its metabolic activation. Auto-oxidation of the catechol rings generates reactive ortho-quinones, which can deplete cellular glutathione levels and form protein adducts, leading to oxidative stress and cellular damage [1] [2].

Conclusion and Research Perspectives

This compound serves as a historically significant and mechanistically interesting compound for topical antineoplastic research. Its well-defined action as a lipoxygenase inhibitor and modulator of the NRF2 pathway provides a template for investigating these targets in dermatological cancers and precancers. However, its oxidation-prone chemistry, associated toxicity profile, and subsequent market withdrawal highlight the critical challenges in its development. Future research should focus on the synthesis of novel analogs with improved stability and reduced toxicity, or on novel drug delivery systems designed to mitigate its adverse effects while retaining its potent antiproliferative activity.

References

- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical ... [pmc.ncbi.nlm.nih.gov]

- 2. Nordihydroguaiaretic Acid: From Herbal Medicine to ... [frontiersin.org]

- 3. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. This compound [en.wikipedia.org]

- 5. Actinic Keratoses: A Prospective Pilot Study on a Novel ... [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) A double-blind, vehicle-controlled study evaluating ... [academia.edu]

- 7. Efficacy of 5-Fluorouracil 4% Cream in the Treatment ... [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms and clinical applications of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes on Masoprocol Cream

Introduction and Chemical Profile

Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent with a chemical structure based on a catecholic butane framework. [1] It was developed for the treatment of actinic keratoses (AKs), which are pre-malignant skin lesions resulting from chronic sun exposure. [2] The compound's molecular formula is C₁₈H₂₂O₄, and it belongs to a class of compounds known as catecholic butanes, which are characterized by two phenolic rings linked by a butane chain. [1]

Formulation Composition and Specifications

The active pharmaceutical ingredient (API) and its analogues for the this compound formulation are defined by the following general Formula (I): [1]

Where:

- R₁ and R₂ are independently H, lower alkyl, or lower acyl.

- R₃, R₄, R₅, and R₆ are independently H or lower alkyl.

- R₇, R₈, and R₉ are independently H, hydroxy, lower alkoxy, or lower acyloxy.

- R₁₀, R₁₁, R₁₂, and R₁₃ are independently H or lower alkyl.

In this context, "lower alkyl" generally means C₁-C₆ alkyl, and "lower acyl" means C₁-C₆ acyl. [1]

The table below summarizes the quantitative formulation data for this compound cream.

Table 1: this compound Cream Formulation Specifications

| Component | Concentration/Details | Function | Reference |

|---|---|---|---|

| Active Ingredient | This compound (NDGA) or an analogue (e.g., 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane) | Topical antineoplastic agent | [1] |

| Dosage Form | Cream for topical application | Vehicle/Formulation | [1] [2] |

| Proposed Strength for AKs | 10% this compound cream (as reported in clinical study) | Therapeutic concentration | [2] |

| Proposed Strength for MDR* | 0.1% to 25% in a vehicle for topical application | Preclinical research range | [1] |

| Administration Route | Topical | Method of delivery | [1] [2] |

*MDR: Multidrug Resistance (in cancer cells)

Clinical Application Protocol for Actinic Keratosis

The primary clinical application and protocol for this compound cream were established in a double-blind, vehicle-controlled study. [2]

Table 2: Clinical Protocol for this compound Cream in Actinic Keratosis

| Protocol Parameter | Specification | Reference |

|---|---|---|

| Indication | Actinic keratoses on the head and neck | [2] |

| Dosage | Sufficient cream to cover the lesions with a thin layer | [2] |

| Frequency | Twice daily | [2] |

| Treatment Duration | 14 days | [2] |

| Study Design | Double-blind, vehicle-controlled, multicenter study | [2] |

| Patient Population | 154 evaluable patients with a minimum of five actinic keratoses each | [2] |

Efficacy and Safety Profile

In the key clinical trial, patients who applied topical this compound twice daily for 14 days showed a median reduction of 71.4% in actinic keratosis lesions, compared to a 4.3% reduction in the vehicle control group. [2] Overall, 96% of patients in the this compound group showed improvement, versus 44% in the vehicle group. [2]

The most common adverse effects were local skin reactions, including erythema (redness) and flaking, which occurred in 53% of patients treated with this compound. [2] These reactions are consistent with the local effects of many topical cytostatic agents.

Experimental Workflow for Clinical Trial